molecular formula C₈H₂D₄O B1146896 4,5,6,7-Tetradeuterio-1-benzofuran CAS No. 1571080-49-3

4,5,6,7-Tetradeuterio-1-benzofuran

Cat. No.: B1146896
CAS No.: 1571080-49-3
M. Wt: 122.16
InChI Key:
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Description

4,5,6,7-Tetradeuterio-1-benzofuran is a derivative of benzofuran, a heterocyclic compound consisting of fused benzene and furan rings. This compound is characterized by the presence of deuterium atoms at the 4, 5, 6, and 7 positions of the benzofuran ring. Deuterium is an isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is used in various scientific research applications due to its unique isotopic labeling, which aids in studies on synthesis and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetradeuterio-1-benzofuran typically involves the deuteration of benzofuran. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperature to ensure complete deuteration at the desired positions.

Another approach involves the use of deuterated reagents in the synthesis of benzofuran derivatives. For example, starting from a deuterated precursor such as 4,5,6,7-tetradeuterio-2-hydroxybenzaldehyde, the benzofuran ring can be constructed through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetradeuterio-1-benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzofuran-2,3-dione derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield deuterated benzofuran alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogens (bromine, chlorine), nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Deuterated benzofuran alcohols.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

4,5,6,7-Tetradeuterio-1-benzofuran is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a deuterium-labeled compound in studies of reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to investigate the fate of benzofuran derivatives in biological systems.

    Medicine: Used in drug development and pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of benzofuran-based drugs.

    Industry: Applied in the development of deuterated materials with enhanced stability and performance.

Comparison with Similar Compounds

4,5,6,7-Tetradeuterio-1-benzofuran is unique due to its specific deuterium labeling, which distinguishes it from other benzofuran derivatives. Similar compounds include:

    Benzofuran: The parent compound without deuterium labeling.

    Deuterated Benzofuran Derivatives: Compounds with deuterium atoms at different positions on the benzofuran ring.

    Benzothiophene: A sulfur analog of benzofuran with similar structural features and applications in drug development and materials science.

Properties

IUPAC Name

4,5,6,7-tetradeuterio-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O/c1-2-4-8-7(3-1)5-6-9-8/h1-6H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANQTJSKSUMEQM-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C=CO2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 30 (10.3 g; 39.3 mmol), EtOH (250 mL) and saturated NaHCO3 (100 mL) were heated to reflux for 1 h. The reaction mixture was cooled to room temperature and the EtOH removed in vacuo. Ice was added to the residue aqueous solution and the reaction carefully acidified to about pH 2 with 2 N HCl. The resulting mixture was extracted with EtOAc (2×300 mL) and the combined organic phase washed with brine, dried (NaSO4), filtered and evaporated to yield a brown oil (8.8 g). The crude product was run through a silica gel column with 15% EtOAc:hexane to yield 31 (5.44 g; 62.9%) as a white solid.
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62.9%

Synthesis routes and methods II

Procedure details

A mixture of dihydrobezofuran a (Davies, H. M. L.; Grazini, M. V. A.; Aouad, E. Org. Lett. 2001, 3, 1475) (160 mg, 0.9 mmol) DDQ (300 mg) and CH2Cl2 (11 mL) was maintained at room temp. for 2 days. The solution was diluted with 50% ethyl acetate-hexanes and washed with 0.5 N NaOH (3×10 mL), brine (1×10 mL), dried (Na2SO4), filtered, and concentrated to afford 150 mg (93%) of bezofuran b.
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160 mg
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ethyl acetate-hexanes
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93%

Synthesis routes and methods III

Procedure details

A suspension of 2-methoxycarbonyl-5-nitrobenzofuran (2.0 g), 10% Pd/C (2.0 g), Na2SO4 (2.0 g) in MeOH (500 mL) was hydrogenated at 55 PSI for 3 days. The resulting solution was filtered through a pad of celite, concentrated and chromatographed using n-hexanes then 10%, 20% EtOAc/n-hexanes to give (±)-5-amino-2,3-dihydro-2-methoxycarbonyl)benzofuran. 1H NMR (CDCl3): δ 6.69 (d, 1H , J=8.1 Hz), 6.56 (d, 1H, J=1.2 Hz), 6.48 (dd, 1H, J=1.8 and 7.5 Hz), 5.14 (dd, 1H, J=6.6 and 7.2 Hz), 3.79 (s, 3H), 3.47 (dd, 1H, J=10.5 and 10.8 Hz), 3.26 (dd, 1H, J=7.2 and 6.6 Hz); LCMS: purity: 100%; MS (m/e): 194 (MH+).
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2 g
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2 g
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500 mL
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2 g
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catalyst
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Synthesis routes and methods IV

Procedure details

As depicted in Scheme F, dihydrobenzofuran intermediate F-3 could be prepared starting from commercially available 2-furaldehyde and diethyl succinate. Treatment of 2-furaldehyde and diethyl succinate with potassium t-butoxide in refluxing t-butanol gives intermediate F-1. Treatment of F-1 with sodium acetate in refluxing acetic anhydride, followed by aqueous work-up and subsequently refluxing the residue in EtOH in the presence of K2CO3, gives benzofuran F-2. F-2 could be subjected to hydrogenation conditions to provide dihydrobenzofuran F-3.
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Synthesis routes and methods V

Procedure details

N,N-dimethyl-2-(4-aminobutyl)benzofuran-6-carboxamide (13.0 g., 0.05 mole) in tetrahydrofuran (60 ml.) is added dropwise with stirring to lithium aluminum hydride (3.0 g., 0.08 mole) in tetrahydrofuran (60 ml.) at 25°-30° C. The mixture is stirred for 2 hours at 25°-30° C. and then is treated successively with 3 g. of water, 3 g. of 15% sodium hydroxide solution and 9 g. of water. The solid precipitate is removed by filtration. The tetrahydrofuran solution is evaporated at reduced pressure to provide 2-(4-aminobutyl)-6-dimethylaminomethyl)benzofuran.
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N,N-dimethyl-2-(4-aminobutyl)benzofuran-6-carboxamide
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13 g
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60 mL
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3 g
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60 mL
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